1-(azepan-1-yl)-2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a hybrid heterocyclic architecture comprising:
- Piperazine (6-membered diamine ring): Enhances solubility and serves as a linker for pharmacophore assembly.
- 2-(Dimethylamino)-6-methylpyrimidine: A substituted pyrimidine moiety, often associated with kinase inhibition or nucleic acid mimicry .
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-16-14-17(21-19(20-16)22(2)3)24-12-10-23(11-13-24)15-18(26)25-8-6-4-5-7-9-25/h14H,4-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZVSUWYHZMBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Key analogues from European patents (EP 2 402 347 A1, EP 1 808 168 B1, and others) are compared below:
Key Observations :
- Heterocyclic Core: Replacement of pyrimidine with thieno-pyrimidine (in EP 2 402 347 A1) or pyrido-pyrimidinone (EP 1 808 168 B1) alters electronic properties and binding specificity .
- Substituent Effects: The target compound’s 2-(dimethylamino)-6-methylpyrimidin-4-yl group introduces basicity and steric bulk, contrasting with morpholino or sulfonyl groups in analogues, which enhance polarity and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s lower molecular weight and balanced cLogP (~2.8) suggest favorable membrane permeability compared to bulkier analogues .
- Absence of hydrogen bond donors may reduce off-target interactions but limit solubility, mitigated by the piperazine moiety .
Computational Similarity Assessment
Using Tanimoto coefficients (based on PubChem fingerprints), the target compound shares ~40–60% similarity with pyrido-pyrimidinones and thieno-pyrimidines, driven by the piperazine-pyrimidine backbone. Dissimilarity arises from the azepane ring and dimethylamino group, which reduce overlap with morpholino-containing analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
